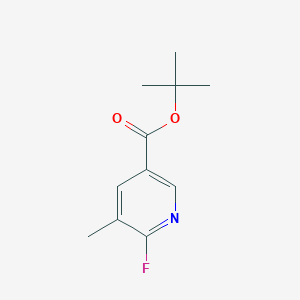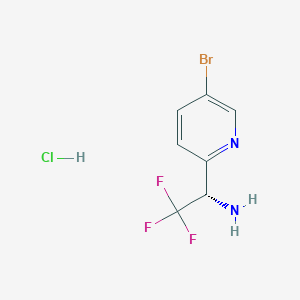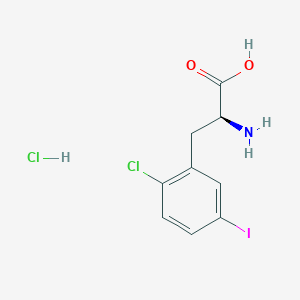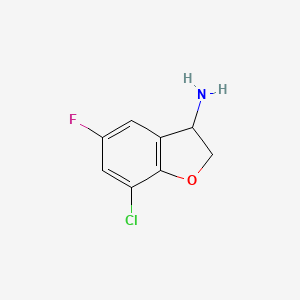
tert-Butyl 6-fluoro-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 6-fluoro-5-methylnicotinate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a fluorine atom at the 6-position, and a methyl group at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluoro-5-methylnicotinate typically involves the esterification of 6-fluoro-5-methylnicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process generally involves the following steps:
Activation of the carboxylic acid: The carboxylic acid group of 6-fluoro-5-methylnicotinic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated acid reacts with tert-butyl alcohol in the presence of a catalyst to form the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Tert-Butyl 6-fluoro-5-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 6-methoxy-5-methylnicotinate if methoxide is the nucleophile.
Reduction: The major product is 6-fluoro-5-methyl-3-pyridinemethanol.
Hydrolysis: The major product is 6-fluoro-5-methylnicotinic acid.
科学的研究の応用
Tert-Butyl 6-fluoro-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Industry: Used in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
作用機序
The mechanism of action of tert-Butyl 6-fluoro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain biological targets. The ester group allows for controlled hydrolysis, releasing the active nicotinic acid derivative at the site of action.
類似化合物との比較
Similar Compounds
Methyl 6-fluoro-5-methylnicotinate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Ethyl 6-fluoro-5-methylnicotinate: Similar structure but with an ethyl ester group.
tert-Butyl 5-methyl-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Tert-Butyl 6-fluoro-5-methylnicotinate is unique due to the combination of the tert-butyl ester group and the fluorine atom, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially enhancing stability, while the fluorine atom can improve binding interactions with biological targets.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
特性
CAS番号 |
211122-39-3 |
|---|---|
分子式 |
C11H14FNO2 |
分子量 |
211.23 g/mol |
IUPAC名 |
tert-butyl 6-fluoro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14FNO2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChIキー |
MWRCTLGULQBORT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)



![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040008.png)

![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)


![tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B13040048.png)

![1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040055.png)

